Cas no 2229665-59-0 (4-(pyrimidin-2-yl)but-3-en-2-amine)

4-(pyrimidin-2-yl)but-3-en-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(pyrimidin-2-yl)but-3-en-2-amine
- 2229665-59-0
- EN300-1765484
-
- インチ: 1S/C8H11N3/c1-7(9)3-4-8-10-5-2-6-11-8/h2-7H,9H2,1H3/b4-3+
- InChIKey: BSTDOGFNRGZSLY-ONEGZZNKSA-N
- ほほえんだ: NC(C)/C=C/C1N=CC=CN=1
計算された属性
- せいみつぶんしりょう: 149.095297364g/mol
- どういたいしつりょう: 149.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
4-(pyrimidin-2-yl)but-3-en-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765484-1.0g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 1g |
$1429.0 | 2023-06-03 | ||
Enamine | EN300-1765484-2.5g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 2.5g |
$2800.0 | 2023-09-20 | ||
Enamine | EN300-1765484-5.0g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 5g |
$4143.0 | 2023-06-03 | ||
Enamine | EN300-1765484-0.5g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 0.5g |
$1372.0 | 2023-09-20 | ||
Enamine | EN300-1765484-1g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 1g |
$1429.0 | 2023-09-20 | ||
Enamine | EN300-1765484-10g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 10g |
$6144.0 | 2023-09-20 | ||
Enamine | EN300-1765484-0.05g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 0.05g |
$1200.0 | 2023-09-20 | ||
Enamine | EN300-1765484-0.1g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 0.1g |
$1257.0 | 2023-09-20 | ||
Enamine | EN300-1765484-10.0g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 10g |
$6144.0 | 2023-06-03 | ||
Enamine | EN300-1765484-0.25g |
4-(pyrimidin-2-yl)but-3-en-2-amine |
2229665-59-0 | 0.25g |
$1315.0 | 2023-09-20 |
4-(pyrimidin-2-yl)but-3-en-2-amine 関連文献
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
4-(pyrimidin-2-yl)but-3-en-2-amineに関する追加情報
Chemical Profile of 4-(pyrimidin-2-yl)but-3-en-2-amine (CAS No: 2229665-59-0)
4-(pyrimidin-2-yl)but-3-en-2-amine, identified by its Chemical Abstracts Service (CAS) number 2229665-59-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a conjugated system of a butenylamine moiety linked to a pyrimidine ring, has garnered attention due to its structural features and potential biological activities. The presence of both aromatic and aliphatic components in its structure suggests versatile interactions with biological targets, making it a promising candidate for further exploration in drug discovery.
The molecular structure of 4-(pyrimidin-2-yl)but-3-en-2-amine consists of a pyrimidine ring at the 2-position substituted with a butenylamine group. This configuration allows for multiple possible interactions with biological receptors, including hydrogen bonding and π-stacking interactions. Such structural motifs are frequently explored in the development of small-molecule inhibitors and modulators. The conjugated double bond system in the butenylamine part of the molecule also contributes to its electronic properties, which can be leveraged in designing molecules with specific binding affinities.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their wide range of biological activities. Pyrimidine derivatives, in particular, have been extensively studied for their roles as pharmacophores in various therapeutic areas. The compound 4-(pyrimidin-2-yl)but-3-en-2-amine falls within this category and has been investigated for its potential applications in oncology, immunology, and anti-inflammatory therapies. Its dual functionality makes it an interesting scaffold for further derivatization to enhance potency and selectivity.
One of the most compelling aspects of 4-(pyrimidin-2-yl)but-3-en-2-amine is its structural flexibility, which allows chemists to modify various positions on the molecule to optimize its pharmacological properties. For instance, substituents can be introduced at the pyrimidine ring or the butenylamine moiety to fine-tune interactions with target proteins. This adaptability has led to several novel derivatives being explored in preclinical studies. Researchers have reported promising results from analogs that exhibit inhibitory effects on kinases and other enzymes implicated in disease pathways.
The synthesis of 4-(pyrimidin-2-yl)but-3-en-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to conduct large-scale screenings for biological activity. The availability of high-quality starting materials and robust synthetic protocols has been instrumental in accelerating the development pipeline for this compound.
From a computational chemistry perspective, 4-(pyrimidin-2-yl)but-3-en-2-amine has been subjected to extensive molecular modeling studies to understand its binding mode with potential targets. These studies have provided valuable insights into how the molecule interacts with biological receptors at an atomic level. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict the binding affinity and selectivity of various derivatives before conducting wet-lab experiments. This approach has significantly reduced the time and cost associated with drug discovery.
The pharmacological profile of 4-(pyrimidin-2-yl)butenamide (a related derivative) has been well-documented in several preclinical studies. These investigations have highlighted its potential as an inhibitor of specific enzymes involved in cancer progression. The compound's ability to disrupt key signaling pathways has made it an attractive candidate for further development into an anticancer therapeutic agent. Additionally, preliminary studies suggest that it may exhibit immunomodulatory effects, opening up possibilities for applications in autoimmune diseases and chronic inflammation.
In conclusion,4-(pyrimidin-yb-butb enb -amibne (CAS No: 2229665 -59 -0 ) represents a fascinating compound with significant pharmaceutical potential . Its unique structural features , combined with recent advances b n chemical synthesis b nd computational biology , position it as a valuable scaffold f future drug discovery efforts . As research continues t uncover new applications f this molecule , it is likely t play an increasingly important role b n developing next-generation therapeutics . p >
2229665-59-0 (4-(pyrimidin-2-yl)but-3-en-2-amine) 関連製品
- 65130-18-9(Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-)
- 33007-83-9(Trimethylolpropane tris(3-Mercaptopropanoate))
- 941878-07-5(N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylcyclohexanecarboxamide)
- 2270905-01-4(1H-Pyrazole-1-acetamide, 4-[5-(hydroxymethyl)-3-pyridinyl]-N,N-dimethyl-)
- 60432-11-3(1,2,4-Triazine-3,5(2H,4H)-dione, 4-phenyl-)
- 86428-61-7(1-(Oxan-4-yl)propan-2-one)
- 2138201-28-0(1-(1-chlorocyclopropyl)-3-(1-methyl-1H-imidazol-4-yl)propane-1,3-dione)
- 35577-92-5(4-phenyl-1H-indole)
- 1806292-75-0(3-(2-Bromo-5-(fluoromethoxy)phenyl)propanenitrile)
- 2035001-59-1(4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine)




